Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine
Description
Historical Context and Discovery of Piperidine Derivatives
Piperidine derivatives have been integral to chemical research since the 19th century, with early studies focusing on their natural occurrence in alkaloids such as piperine. The development of synthetic methods for piperidine-based compounds accelerated in the mid-20th century, driven by their utility in pharmaceuticals and agrochemicals. A pivotal advancement emerged with the discovery of sterically hindered amines, which exhibit enhanced thermal and oxidative stability due to their bulky substituents.
This compound belongs to this class, synthesized via reductive amination of 2,2,6,6-tetramethyl-4-piperidone with cyclopentylamine under hydrogenation conditions. This method, patented in the late 20th century, optimized yield and purity by employing platinum or palladium catalysts at 40–100°C and 10–80 bar hydrogen pressure. The compound’s discovery reflects broader trends in leveraging steric hindrance to tailor reactivity, enabling applications ranging from polymer stabilization to coordination chemistry.
Systematic Nomenclature and Structural Identification
The systematic IUPAC name N-cyclopentyl-2,2,6,6-tetramethylpiperidin-4-amine precisely delineates its structure. Breaking this down:
- Piperidin-4-amine : A six-membered saturated ring with an amine group at position 4.
- 2,2,6,6-Tetramethyl : Methyl groups at positions 2 and 6, creating significant steric hindrance.
- N-Cyclopentyl : A cyclopentyl group attached to the amine nitrogen.
The molecular formula is C₁₄H₂₈N₂ , with a molecular weight of 224.39 g/mol . Key structural features include:
| Property | Value |
|---|---|
| Systematic Name | N-cyclopentyl-2,2,6,6-tetramethylpiperidin-4-amine |
| CAS Registry Number | 124172-54-9 |
| Molecular Formula | C₁₄H₂₈N₂ |
| Molecular Weight | 224.39 g/mol |
| SMILES Notation | CC1(CC(CC(N1)(C)C)NC2CCCC2)C |
The piperidine ring adopts a chair conformation, with methyl groups at positions 2 and 6 forcing the cyclopentylamine substituent into an axial orientation. This spatial arrangement minimizes steric clashes while enhancing electronic interactions at the amine site.
Significance in Sterically Hindered Amine Chemistry
Steric hindrance in amines profoundly influences their chemical behavior. In this compound, the tetramethyl groups restrict rotational freedom and shield reactive sites, conferring exceptional thermal stability (degradation only under extreme oxidative conditions). These properties make it ideal for:
- Polymer Stabilization : As a hindered amine light stabilizer (HALS), it scavenges free radicals generated by UV exposure, extending polymer lifespan.
- Coordination Chemistry : The amine serves as a ligand in metal complexes, where steric bulk prevents ligand dissociation and stabilizes unusual oxidation states.
- Catalysis : Its hindered structure moderates reaction rates in hydrogenation and amination processes, improving selectivity.
The compound’s reactivity is further exemplified by its participation in Schiff base formation and nucleophilic substitutions, albeit at reduced rates compared to less hindered analogs. Industrial syntheses often employ continuous flow reactors to mitigate challenges posed by viscosity and exothermicity during large-scale production.
Properties
CAS No. |
124172-54-9 |
|---|---|
Molecular Formula |
C14H28N2 |
Molecular Weight |
224.39 g/mol |
IUPAC Name |
N-cyclopentyl-2,2,6,6-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C14H28N2/c1-13(2)9-12(10-14(3,4)16-13)15-11-7-5-6-8-11/h11-12,15-16H,5-10H2,1-4H3 |
InChI Key |
WUWJNVZUYIEHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2CCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
Introduction of Methyl Groups: The methyl groups at positions 2, 2, 6, and 6 can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the piperidine derivative.
Introduction of the Amine Group: The amine group at the 4th position can be introduced through reductive amination or by using amine precursors.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Quality Control: Analytical methods such as NMR, IR, and mass spectrometry are used to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the piperidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: Oxides, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Substituted piperidine derivatives.
Scientific Research Applications
Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Molecular and Structural Properties
*Calculated based on molecular formulas.
Commercial Availability and Stability
- The cyclopentyl variant is currently available, while isopropyl and ethyl analogs are discontinued, suggesting higher demand or superior performance of bulkier derivatives .
- Fluorobenzyl derivatives (e.g., N-(4-Fluorobenzyl)-TMP-4-yl-amine) highlight pharmaceutical relevance, with aromatic substituents enabling targeted bioactivity .
Environmental and Industrial Relevance
- Hindered amine light stabilizers (HALS) like N,N'-hexanediylbis(N-TMP-4-yl formamide) are persistent in environmental samples (sludge, dust) due to their stability . The cyclopentyl derivative’s larger substituent may reduce environmental mobility compared to smaller analogs.
Biological Activity
Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is a specialized organic compound belonging to the class of amines. Its unique structure, characterized by a cyclopentyl group attached to a heavily substituted piperidine ring, suggests potential biological activities that warrant investigation. This article explores its biological activity, focusing on its pharmacological properties, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C${15}$H${30}$N. The presence of bulky groups at the 2, 2, 6, and 6 positions of the piperidine ring contributes to significant steric hindrance, which may influence its reactivity and biological interactions .
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Cyclopentyl attached to a tetramethylpiperidine | High steric hindrance affecting receptor interactions |
| 1-Methyl-2,2,6,6-tetramethylpiperidine | Methyl group at position 1 | Enhanced solubility |
| N,N-Dimethyl-2,2,6,6-tetramethylpiperidine | Two methyl groups on nitrogen | Increased lipophilicity |
Pharmacological Potential
This compound has been studied for its interactions with various biological targets. Notably, it shows potential binding affinity towards sigma receptors and other neuropharmacological targets. Research indicates that the compound may influence neurotransmitter systems due to its structural similarity to other piperidine derivatives known for central nervous system (CNS) activity .
Binding Studies
Studies utilizing radiolabeled ligands have demonstrated that this compound exhibits significant binding characteristics. These studies often employ fluorescence techniques to assess binding affinity and kinetics . The steric properties imparted by the tetramethyl substituents are hypothesized to enhance receptor selectivity.
Toxicity and Safety Profiles
Safety assessments in animal models have shown that compounds with similar structural features exhibit favorable safety profiles at therapeutic doses. For instance, studies reported no significant adverse effects following oral administration of related compounds at high doses . This suggests that this compound may also possess a favorable toxicity profile.
Q & A
Basic: What are the common synthetic routes for Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves coupling cyclopentylamine with 2,2,6,6-tetramethylpiperidin-4-amine derivatives. Key intermediates like 4-amino-2,2,6,6-tetramethylpiperidine ( ) are synthesized via reductive amination or nucleophilic substitution. Characterization employs NMR spectroscopy (e.g., δ 0.78–0.94 ppm for cyclopropane protons in related compounds, ) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation, ). Purity is verified using HPLC (≥98%, as seen in ). Reaction optimization includes solvent selection (e.g., dichloromethane in ) and temperature control to minimize byproducts .
Advanced: How can conflicting spectral data for this compound be resolved during structural elucidation?
Methodological Answer:
Data contradictions often arise from stereoisomerism or solvent effects. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals, particularly for cyclopentyl and tetramethylpiperidine moieties. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₃H₂₆N₂ for a related analog, ). For environmental samples, compare retention times and fragmentation patterns with synthetic standards (e.g., as in for UV stabilizers). Computational tools like DFT-based chemical shift predictions can aid in assigning ambiguous signals .
Basic: What analytical methods are recommended for quantifying this compound in environmental matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace detection in sludge or sediment (detection limits in the ng/L range, as in ). Sample preparation involves solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. For indoor dust, GC-MS with derivatization (e.g., silylation) enhances volatility. Internal standards like deuterated analogs improve quantification accuracy. Cross-reference with passive sampler data (e.g., ) to assess environmental partitioning .
Advanced: How does the steric hindrance of the tetramethylpiperidine group influence biological activity?
Methodological Answer:
The 2,2,6,6-tetramethylpiperidine moiety confers rigidity and reduces metabolic degradation, as seen in hindered amine light stabilizers ( ). In biological studies, use molecular docking simulations to evaluate interactions with targets like kinases or membrane receptors (e.g., cyclohexylamine derivatives in ). Compare pharmacokinetic profiles (e.g., half-life, logP) with non-hindered analogs. Experimental validation includes radioligand binding assays (for receptor affinity) and CYP450 inhibition studies to assess metabolic stability .
Basic: What are the stability considerations for this compound under experimental storage conditions?
Methodological Answer:
Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Stability is influenced by pH; avoid aqueous solutions unless buffered (pH 6–8). Monitor degradation via UV-Vis spectroscopy (absorbance shifts) or HPLC peak purity . For long-term studies, conduct accelerated stability tests (40°C/75% RH for 6 months) as per ICH guidelines. Related compounds show sensitivity to light ( ), necessitating amber glassware .
Advanced: What strategies mitigate environmental persistence of this compound in wastewater treatment studies?
Methodological Answer:
Advanced oxidation processes (AOPs) like ozonation or UV/H₂O₂ degrade recalcitrant amine derivatives (e.g., ). Monitor transformation products using non-targeted LC-HRMS . For biodegradation, screen microbial consortia from activated sludge ( ) and optimize conditions (e.g., C:N ratio, aeration). Use quantitative structure-activity relationship (QSAR) models to predict persistence based on logD and topological polar surface area .
Basic: How is the purity of synthetic batches validated for pharmacological assays?
Methodological Answer:
Employ orthogonal methods:
- HPLC-DAD (diode array detection) to check for UV-active impurities (≥98% purity, ).
- Elemental analysis (C, H, N) to confirm stoichiometry (e.g., C₁₃H₂₆N₂ in ).
- Karl Fischer titration for water content (<0.5%).
- Chiral HPLC if stereoisomers are present ( ). Batch-to-batch consistency is critical for IC₅₀ reproducibility in dose-response studies .
Advanced: What mechanistic insights explain the compound’s role in radical scavenging or antioxidant activity?
Methodological Answer:
The hindered amine group acts as a nitroxide radical scavenger ( ). Use electron paramagnetic resonance (EPR) to detect stable nitroxide radicals formed during oxidation. Kinetic studies (e.g., Arrhenius plots) quantify activation energy for radical trapping. Compare with TEMPO derivatives for structure-activity relationships. In cellular models, measure ROS reduction via DCFH-DA fluorescence assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
